Defensin Tk-AMP-D4
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RDCTSQSHKFVGLCLSDRNCASVCLTEYFTGGKCDHRRCVCTKGC |
Origin of Product |
United States |
Discovery and Research Oriented Characterization of Defensin Tk Amp D4
Isolation and Purification Methodologies of Tk-AMP-D4 from Plant Material (e.g., Seeds)
The defensin (B1577277) Tk-AMP-D4 is a plant-derived antimicrobial peptide (AMP) that has been isolated from the seeds of Triticum kiharae, a synthetic hexaploid wheat species. nih.govresearchgate.net The isolation and purification of Tk-AMP-D4 involve a multi-step process that combines various chromatographic techniques to separate it from a complex mixture of other seed components.
The general methodology for isolating defensins from T. kiharae seeds begins with an acidic extraction of the seed flour. nih.gov This initial extract is then subjected to a series of chromatographic procedures. A common approach includes affinity chromatography, size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This combination of techniques allows for the separation of peptides based on their specific binding properties, molecular size, and hydrophobicity, respectively. Through this rigorous purification process, a number of defensins, including Tk-AMP-D4, have been successfully isolated. nih.gov
A detailed method developed for the comprehensive analysis of cationic AMPs from T. kiharae kernels combines different types of HPLC, such as affinity, ion-exclusion, and reversed-phase, with amino acid sequencing and mass spectrometry. researchgate.net This systematic approach has led to the isolation and identification of numerous new antimicrobial peptides from this wheat species. researchgate.net
Primary Structure Determination and Comparative Sequence Analysis
The primary structure, or the specific sequence of amino acids, of Tk-AMP-D4 was determined through automated Edman degradation. nih.gov This method sequentially removes amino acids from the N-terminus of the peptide, allowing for their identification. libretexts.org The complete amino acid sequence of Tk-AMP-D4 has been elucidated and is available in protein databases. nih.gov
Tk-AMP-D4 is a relatively small peptide, composed of 45 amino acids. nih.gov A key feature of its primary structure is the presence of eight cysteine residues. nih.govresearchgate.net These cysteines are critical for forming four disulfide bonds, which stabilize the three-dimensional structure of the defensin. nih.govcpu-bioinfor.org The arrangement of these cysteine residues follows a characteristic pattern found in plant defensins. researchgate.net
Comparative sequence analysis reveals that Tk-AMP-D4 is part of a family of closely related defensins found in T. kiharae and other related wheat and Aegilops species. nih.gov These defensins exhibit a high degree of sequence homology, indicating a conserved evolutionary origin. nih.govresearchgate.net While the cysteine residues are highly conserved across different plant defensins, the regions between them, known as loops, show more variability. nih.govresearchgate.net This variation in the loop regions is thought to contribute to the diverse biological activities observed among different defensins. researchgate.net
The table below provides a summary of the primary structure of Defensin Tk-AMP-D4.
| Property | Value |
| UniProt ID | P84971 |
| Length | 45 amino acids |
| Cysteine Residues | 8 |
| Disulfide Bonds | 4 (predicted) |
| Source Organism | Triticum kiharae |
Initial Functional Categorization and Activity Screening within Triticum Defensin Repertoire
This compound is categorized as a plant defensin, a large family of antimicrobial peptides that constitute a key part of the plant's innate immune system. nih.govnih.gov Plant defensins are known for their broad-spectrum antimicrobial activity, and Tk-AMP-D4 is no exception. cpu-bioinfor.org
Initial functional screening has demonstrated that Tk-AMP-D4 possesses antifungal activity. cpu-bioinfor.orgrsc.org In vitro studies are typically conducted to assess the ability of the peptide to inhibit the growth of various fungal pathogens. nih.gov While specific inhibitory concentrations for Tk-AMP-D4 against a range of fungi are not detailed in the provided context, the general activity of T. kiharae defensins has been noted. scienceopen.com The antifungal activity of defensins is a crucial aspect of their role in plant defense. nih.gov
Molecular Genetics and Gene Expression of Defensin Tk Amp D4
Gene Structure and Genomic Organization of Tk-AMP-D4
Plant defensin (B1577277) genes, including those for Tk-AMP-D4, are characterized by a specific structure. Generally, they are small genes, and in many plant species, they contain a single intron. nih.gov The precursor proteins of these defensins are typically composed of a signal peptide and the mature defensin domain. nih.gov Some classes of defensins also have an additional C-terminal prodomain. nih.gov
Defensin genes are often found in clusters within the plant genome. For example, in durum wheat (Triticum durum), 28 defensin genes (TdPDFs) were identified and found to be distributed across all chromosomes except for 4A and 7A, with many located in close proximity to each other on the same chromosome. mdpi.com The precursors of defensins from T. kiharae, including Tk-AMP-D4, have a signal peptide and a mature peptide domain. nih.gov The mature Tk-AMP-D4 peptide consists of 45 amino acids. uniprot.org
Transcriptional Regulation and Expression Profiles of the Tk-AMP-D4 Gene in Different Tissues or Developmental Stages
The expression of defensin genes can be either constitutive in specific tissues or induced by various stimuli. nih.govosti.gov Many plant defensins are found in seeds, but they are also present in other organs like leaves, flowers, and fruits. nih.gov For instance, in lentil (Lens culinaris), defensin genes showed differential expression patterns in various tissues, with the highest expression levels often observed in seed, pod, and root tissues. nih.gov
In T. kiharae, a study involving RNA sequencing revealed the expression of numerous defensin-like (DEFL) genes. nih.gov The expression of some defensin genes is upregulated in response to pathogens or elicitors, indicating their role in induced resistance. nih.govnih.gov For example, the expression of certain defensin genes in Medicago truncatula is induced by signaling molecules like jasmonate. osti.gov While specific expression data for Tk-AMP-D4 across different tissues and developmental stages is not detailed in the provided results, the general pattern for plant defensins suggests it is likely expressed in seeds and may be inducible in other tissues upon pathogen challenge. nih.govnih.gov
Analysis of Promoter Regions and Regulatory Elements Governing Tk-AMP-D4 Expression
The promoter regions of genes contain cis-acting regulatory elements that control transcription. mdpi.com These elements are binding sites for transcription factors that can either enhance or repress gene expression. mdpi.comyoutube.com In silico analysis of promoter regions is a common method for predicting these regulatory elements. mdpi.com
Analysis of the promoter regions of 28 TdPDF genes in durum wheat revealed numerous elements associated with development, hormone responsiveness, and environmental stress. mdpi.com This suggests that the expression of these defensin genes is regulated by a complex network of signaling pathways, including those involving hormones like jasmonic acid and salicylic (B10762653) acid. mdpi.com While a specific analysis of the Tk-AMP-D4 promoter is not available, it is expected to contain similar regulatory elements that govern its expression in response to developmental cues and environmental stresses. The regulation of defensin gene expression can be influenced by various signaling pathways, including those mediated by amino acids. mdpi.com
Identification and Characterization of Defensin Tk-AMP-D4 Homologous Genes within the Poaceae Family
Homologous genes with high sequence similarity to Tk-AMP-D4 have been identified within the Poaceae (grass) family. nih.gov A BLAST search of group 1 DEFLs from T. kiharae, which includes Tk-AMP-D4, showed sequence similarity to defensins from Triticum aestivum, Triticum turgidum, Triticum urartu, Aegilops tauschii, and Hordeum vulgare (barley), with identity scores ranging from 61% to 99%. nih.gov
The defensins from T. kiharae have been categorized into different groups based on sequence homology. researchgate.net Tk-AMP-D4 belongs to a group of closely related defensins that show high sequence homology to each other. researchgate.net The γ-core motif, a sequence associated with antimicrobial activity, is a conserved feature in many of these grass defensins. nih.gov The high degree of homology among defensins in the Poaceae family suggests a conserved role in the defense mechanisms of these economically important crops. nih.gov
Structural Biology and Biophysical Analysis of Defensin Tk Amp D4
Characterization of the Cysteine-Stabilized α-Helix β-Sheet (CSαβ) Motif
A defining feature of Tk-AMP-D4's structure is the Cysteine-Stabilized α-Helix/β-Sheet (CSαβ) motif. mdpi.comresearchgate.net This conserved structural fold is prevalent in defensins from various organisms, including plants and invertebrates. researchgate.netoup.comvdoc.pub The CSαβ motif is characterized by an α-helix packed against a β-sheet, with the stability of this arrangement significantly enhanced by disulfide bonds. oup.comresearchgate.net In plant defensins like Tk-AMP-D4, the CSαβ motif typically involves an α-helix and a triple-stranded antiparallel β-sheet. mdpi.comresearchgate.net This compact, globular structure is essential for the peptide's stability and function. researchgate.net
Detailed Investigation of the Gamma-Core Motif in Tk-AMP-D4: Role in Structure-Function Relationships
Within the structure of Tk-AMP-D4 lies a functionally significant region known as the gamma-core (γ-core) motif. nih.govmdpi.com This motif is defined by a consensus sequence of GXC(X)3-9C and is associated with the antimicrobial activity of many defensins. mdpi.comsci-hub.se In Tk-AMP-D4, the γ-core sequence is GKCDHRRC. nih.gov This region is often located in a loop connecting two of the β-strands and forms a β-hairpin structure. mdpi.com The γ-core is directly implicated in the interaction of the peptide with the membranes of pathogens, a key step in its antimicrobial action. sci-hub.sescitechnol.com The specific amino acid composition of this motif, particularly the presence of cationic and hydrophobic residues, is crucial for its function. mdpi.comscitechnol.com
Determination of Oligomeric States and Solution Dynamics (e.g., Monomer-Dimer Equilibrium)
While specific studies on the oligomeric state of Tk-AMP-D4 are not extensively detailed in the provided search results, related defensins and antimicrobial peptides have been shown to exist as monomers in solution. nih.gov Techniques such as analytical ultracentrifugation and light scattering are often used to determine the oligomeric state of proteins. nih.gov For some G protein-coupled receptors, methods based on Förster resonance energy transfer (FRET) have been employed to study monomer-dimer equilibrium in live cells. scholaris.ca The biological activity of many antimicrobial peptides is associated with their monomeric form, though some can form oligomers. nih.gov
Application of Advanced Spectroscopic Techniques (e.g., Circular Dichroism, Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Diffusion Experiments)
The structural and dynamic properties of defensins like Tk-AMP-D4 are often investigated using a suite of advanced spectroscopic techniques.
Circular Dichroism (CD) Spectroscopy: This technique is widely used to analyze the secondary structure of proteins in solution. nih.govresearchgate.net The differential absorption of left and right circularly polarized light provides a spectrum characteristic of the proportions of α-helices, β-sheets, and random coils, confirming the mixed secondary structure of defensins. nih.govubc.ca
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides complementary information on protein secondary structure. The analysis of the amide I band in the infrared spectrum can quantify the relative amounts of different secondary structural elements. caltech.edubmrb.io
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of proteins in solution. metwarebio.combmrb.io NMR diffusion experiments, in particular, can be used to measure the hydrodynamic radius of a peptide, which provides information about its size and oligomeric state. acs.orgresearchgate.net
These techniques, often used in combination, provide a comprehensive understanding of the structure-function relationships of antimicrobial peptides like Tk-AMP-D4. ubc.cabmrb.io
Mechanisms of Biological Action of Defensin Tk Amp D4
Interaction with Microbial Membranes: Models of Action (e.g., Carpet Model, Barrel-Stave Pore Model, Toroidal Pore Model)
The primary mechanism by which many antimicrobial peptides (AMPs), including defensins like Tk-AMP-D4, exert their effects is through the disruption of microbial cell membranes. acs.orgfrontiersin.org Several models have been proposed to explain this interaction, with the most widely accepted being the barrel-stave, toroidal pore, and carpet models. nih.gov
Barrel-Stave Pore Model: In this model, the peptides insert themselves into the membrane, aligning perpendicular to the lipid bilayer to form a pore that resembles the staves of a barrel. frontiersin.orgresearchgate.net This creates a channel through which intracellular contents can leak out, leading to cell death.
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model also involves the formation of a pore. However, in this model, the peptides and the lipid monolayers curve together to form the pore, meaning the pore is lined by both the peptides and the head groups of the lipid molecules. frontiersin.orgnih.gov
Carpet Model: This non-pore-forming model suggests that the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. nih.govnih.gov Once a threshold concentration is reached, this peptide layer disrupts the membrane integrity, leading to its permeabilization and eventual disintegration. nih.gov The general relevance of the carpet model has been demonstrated for real bacteria. openaccessjournals.com
The specific model of action for a given defensin (B1577277) can depend on factors such as its concentration, the composition of the target membrane, and the peptide's own structural characteristics. researchgate.net
Role of Electrostatic Interactions with Anionic Membrane Components (e.g., Phospholipids (B1166683), Lipid Receptors, Sphingolipids)
The initial attraction and binding of cationic AMPs like Defensin Tk-AMP-D4 to microbial membranes is largely driven by electrostatic interactions. nih.gov Microbial membranes are typically rich in anionic components, which creates a net negative charge that attracts the positively charged defensin molecules. openaccessjournals.comfrontiersin.org
Key anionic components that facilitate this interaction include:
Phospholipids: The head groups of many phospholipids in bacterial membranes, such as phosphatidylglycerol, are negatively charged, providing primary binding sites for cationic defensins. nih.gov
Lipid Receptors: Specific lipid receptors on the microbial surface can also serve as docking points for defensins, initiating the disruptive process. researchgate.net
Sphingolipids: Found in fungal membranes, certain sphingolipids can also act as targets for defensin binding. nih.gov
This electrostatic attraction is a crucial first step, concentrating the defensin at the microbial surface and facilitating its subsequent insertion into or disruption of the membrane bilayer. nih.gov The presence of cations in the environment can reduce the antifungal activity of AMPs by interfering with these initial electrostatic interactions. nih.gov
Modulation of Intracellular Targets and Metabolic Pathways in Pathogens
Several studies have reported that plant defensins can inhibit protein synthesis in vitro. nih.gov This inhibition can occur through various mechanisms, such as binding to ribosomes and interfering with the translation process. frontiersin.orgnih.gov For example, some AMPs have been shown to cause the aggregation of anionic intracellular molecules like ribosomes, which can lead to the inhibition of growth or cell death. nih.gov The majority of antibiotics that block bacterial protein synthesis achieve this by interfering with the processes at the 30S or 50S subunit of the 70S bacterial ribosome.
Defensins have been shown to inhibit the activity of certain enzymes that are crucial for pathogen survival and virulence. nih.gov These include:
α-Amylases: These enzymes are involved in the breakdown of starches into simpler sugars, which serve as a primary energy source for many pathogens. scispace.com Inhibition of α-amylases can therefore starve the pathogen of essential nutrients. nih.gov
Proteases: Pathogens use proteases for a variety of functions, including the degradation of host tissues and the evasion of host immune responses. By inhibiting these enzymes, defensins can limit the pathogen's ability to cause damage and spread. nih.gov
The blockage of ion channels is another reported mechanism of action for some plant defensins. nih.gov Ion channels are essential for maintaining the electrochemical gradients across the cell membrane and for various signaling processes. By blocking channels such as L-type Ca2+, sodium, and potassium channels, defensins can disrupt these vital functions, leading to cellular dysfunction and death. nih.gov For instance, the substitution of a specific amino acid in one defensin was found to greatly enhance its ion-channel blocking activity. nih.gov
Some AMPs have been observed to cause the aggregation of anionic intracellular molecules, including DNA and ribosomes. frontiersin.orgnih.gov This flocculation can physically impede essential cellular processes like DNA replication and protein synthesis, ultimately inhibiting growth or leading to cell death. nih.gov The interaction with nucleic acids is often driven by the strong electrostatic attraction between the positively charged peptide and the negatively charged nucleic acids. frontiersin.org
Ion Channel Blockage (e.g., L-type Ca2+, Sodium, Potassium Channels)
Mechanisms of Selectivity: Differentiation Between Pathogen Membranes and Host Cell Membranes
The remarkable ability of the this compound to selectively target and disrupt the membranes of pathogenic microorganisms while leaving host cells largely unharmed is a critical aspect of its biological function. This selectivity is not happenstance but is rooted in the fundamental physicochemical differences between microbial and mammalian cell membranes, which Tk-AMP-D4 exploits through a combination of electrostatic and hydrophobic interactions, as well as specific recognition of membrane components.
Tk-AMP-D4, like other insect defensins, is a cationic peptide, possessing a net positive charge at physiological pH. frontiersin.org This positive charge facilitates a strong initial electrostatic attraction to the negatively charged surfaces of microbial membranes. mdpi.comresearchgate.net This interaction is a prerequisite for its antimicrobial activity, concentrating the peptide at the pathogen's surface and promoting its subsequent insertion into the membrane. mdpi.comresearchgate.net Conversely, the lack of significant negative charge on host cell membranes results in a much weaker electrostatic attraction, thereby minimizing the interaction of Tk-AMP-D4 with these cells. nih.gov
Beyond this initial electrostatic guidance, the specific lipid composition of the membranes plays a crucial role. The presence of cholesterol in mammalian membranes is a key factor in their resistance to many antimicrobial peptides. Cholesterol is known to increase the packing order and decrease the fluidity of the lipid bilayer, making it more difficult for peptides like Tk-AMP-D4 to insert and form disruptive pores. fmach.it Pathogen membranes, which lack cholesterol, are generally more fluid and disordered, presenting a more favorable environment for the defensin's disruptive action.
Furthermore, some defensins exhibit a high degree of specificity by recognizing and binding to particular lipid components unique to or enriched in pathogen membranes. For instance, certain insect and plant defensins have been shown to interact specifically with glucosylceramides found in the membranes of fungi. mdpi.com While direct evidence for Tk-AMP-D4 is still emerging, it is plausible that it employs similar specific lipid-binding mechanisms to target fungal pathogens. The interaction with specific lipids can lead to membrane permeabilization and the induction of further cellular stress responses in the pathogen. researchgate.net
The structure of Tk-AMP-D4, characterized by a cysteine-stabilized αβ motif, provides the amphipathic framework necessary for membrane interaction. frontiersin.org Following the initial electrostatic binding, the hydrophobic regions of the peptide are driven to insert into the lipid core of the pathogen's membrane. This process is energetically favorable in the fluid, cholesterol-lacking environment of microbial membranes. The insertion can lead to the formation of pores or other forms of membrane destabilization, ultimately causing leakage of cellular contents and cell death. researchgate.netwur.nl
Electrostatic Attraction: The positive charge of the peptide is strongly attracted to the negatively charged surface of microbial membranes.
Membrane Composition: The absence of cholesterol and the presence of anionic phospholipids in pathogen membranes make them more susceptible to peptide insertion and disruption compared to the cholesterol-rich, charge-neutral membranes of host cells.
Specific Lipid Recognition: Potential interactions with specific lipid molecules present in pathogen membranes, such as glucosylceramides in fungi, can further enhance targeting and antimicrobial activity.
Amphipathic Structure: The defensin's structure allows for both the initial electrostatic binding and the subsequent hydrophobic insertion into the lipid bilayer of the target membrane.
This elegant mechanism of selectivity allows Tk-AMP-D4 to function as an effective component of the host's innate immune system, efficiently combating infections while minimizing damage to the host's own tissues.
Research Findings on Tenebrio molitor Defensins
Studies on defensins from Tenebrio molitor, the organism from which Tk-AMP-D4 is derived, provide valuable insights into the structure-activity relationships that govern their selectivity.
| Defensin/Fragment | Net Positive Charge | Key Structural Features | Activity Spectrum | Implied Mechanism of Selectivity |
| Tenecin 1 | High | Cysteine-stabilized α/β motif, N-terminal loop | Primarily Gram-positive bacteria nih.govnih.gov | Disulfide bridges are essential for maintaining the active structure. The N-terminal loop is crucial for activity, likely by promoting helical structure in a membrane environment. nih.gov |
| Tenecin 1 (C-terminal fragment) | High | β-sheet domain | Gram-positive and Gram-negative bacteria, Fungi nih.gov | The positive charge is a prerequisite for activity. This fragment acts directly on the membrane, causing leakage. nih.gov |
| Insect Defensin A (general model) | Cationic | Cysteine-stabilized αβ motif | Gram-positive bacteria wur.nl | Higher affinity for anionic phospholipids over zwitterionic ones due to electrostatic interactions. mdpi.com |
Spectrum of Biological Activities of Defensin Tk Amp D4
Antifungal Activity Profile and Potency
The most widely recognized function of plant defensins is their ability to inhibit the growth of pathogenic fungi. mdpi.comnih.gov Databases identify Defensin (B1577277) Tk-AMP-D4 as an antimicrobial and antifungal peptide, although specific potency values such as Minimum Inhibitory Concentrations (MICs) are not extensively documented in the literature. cpu-bioinfor.org Plant defensins, in general, exhibit a broad spectrum of antifungal activity, and their expression can be either constitutive in specific tissues like seeds or induced by pathogen attack. nih.govmdpi.com
Research into the defensin family from Triticum kiharae (Tk-AMP-D) reveals a high degree of sequence similarity among its members, suggesting they represent a family of closely related peptides. nih.gov This allows for informed inferences about Tk-AMP-D4's activity based on its relatives.
Morphogenetic Effects on Fungal Hyphae (e.g., Hyperbranching)
Plant defensins are broadly categorized into two groups based on their effect on fungal morphology: morphogenetic and nonmorphogenetic. nih.gov Morphogenetic defensins induce significant morphological changes in fungal hyphae, most notably hyperbranching, which is an excessive formation of branches. nih.gov Nonmorphogenetic defensins, conversely, inhibit fungal growth without causing such dramatic structural changes. nih.gov
While the specific classification of Tk-AMP-D4 has not been detailed in available research, its antifungal action is a key characteristic. The mechanism often involves interaction with the fungal cell wall or membrane, which can lead to a variety of cellular responses, including morphological alterations. nih.govfrontiersin.org For example, the plant defensin Rs-AFP2 from radish is known to cause stunted and hyperbranched growth in fungi like Fusarium culmorum.
Inhibition of Fungal Growth and Spore Germination
A primary measure of antifungal activity is the inhibition of mycelial growth and the prevention of spore germination. nih.govnih.gov For many fungal pathogens, spore germination is a critical first step in initiating infection, making it a key target for antifungal compounds. mdpi.com Plant defensins can interfere with this process, as well as the subsequent proliferation of fungal hyphae. cigb.edu.cu
Specificity Against Key Phytopathogenic Fungi (e.g., Fusarium graminearum, Colletotrichum graminicola, F. verticillioides, Diplodia maydis, Botrytis cinerea)
The efficacy of defensins often varies against different fungal species. frontiersin.org Detailed biological activity assays on Tk-AMP-D1 and Tk-AMP-D6 from Triticum kiharae provide the most direct insight into the likely target spectrum for Tk-AMP-D4. nih.gov In these studies, activity was tested against several key phytopathogens. Tk-AMP-D1 showed moderate activity against Fusarium graminearum. nih.gov Both Tk-AMP-D1 and Tk-AMP-D6 displayed weak activity against F. verticillioides and were found to be inactive against Colletotrichum graminicola and Diplodia maydis at the tested concentrations (≤30 µg/mL). nih.gov
While specific tests against Botrytis cinerea for the Tk-AMP-D family are not documented, other plant defensins have shown significant activity against this common fungal pathogen. cpu-bioinfor.orgresearchgate.net
Below is an interactive table summarizing the antifungal activity of related defensins from Triticum kiharae.
| Fungus | Tk-AMP-D1 Activity Score | Tk-AMP-D6 Activity Score |
| Fusarium graminearum | 1.5 | Not Reported |
| Fusarium verticillioides | 1.0 | 0.5 |
| Colletotrichum graminicola | Inactive | Inactive |
| Diplodia maydis | Inactive | Inactive |
| Activity was rated on a 4-point scale, where a higher score indicates greater inhibition. Data is based on studies of related defensins, as specific data for Tk-AMP-D4 is not available. nih.gov |
Antibacterial Activity Profile against Gram-Positive and Gram-Negative Bacteria
While the antifungal properties of plant defensins are most prominent, some also exhibit antibacterial activity. nih.gov The spectrum can vary, with some defensins active against Gram-positive bacteria, others against Gram-negative bacteria, and some against both. mdpi.comfrontiersin.org For instance, defensins from spinach leaves have been shown to be active against both Gram-positive and Gram-negative bacterial pathogens. mdpi.com
Databases classify Tk-AMP-D4 as having general "antimicrobial" properties, which implies potential antibacterial action. cpu-bioinfor.org However, specific studies detailing the efficacy of Tk-AMP-D4 against representative strains of Gram-positive (e.g., Bacillus cereus) or Gram-negative (e.g., Xanthomonas campestris) bacteria are not currently available. The mechanism of antibacterial action for other defensins often involves permeabilizing the bacterial membrane or inhibiting essential processes like DNA synthesis. frontiersin.orgnih.gov
Broader Antimicrobial Spectrum Considerations in Defensin Research (e.g., Antiviral, Antiparasitic Activities)
Research into the broader family of plant defensins has revealed a wide spectrum of biological activities beyond fungi and bacteria. nih.govmdpi.com These peptides are recognized for their functional diversity, which includes antiviral and antiparasitic properties. mdpi.com This versatility makes them a subject of significant interest for applications in both agriculture and medicine. nih.govjescae.com The conserved three-dimensional structure of defensins provides a stable scaffold upon which sequence variations can evolve, leading to a wide array of functions. nih.gov This inherent adaptability suggests that defensins as a class are a rich source of molecules with diverse antimicrobial capabilities.
Non-Antimicrobial Biological Roles (e.g., Heavy Metal Tolerance, Role in Plant Reproductive Processes)
In addition to their role in defending against pathogens, plant defensins are involved in various aspects of plant physiology. nih.govwikipedia.org Some defensins contribute to abiotic stress tolerance, particularly tolerance to heavy metals. nih.govresearchgate.net A specific group known as histidine-rich defensins has been shown to bind metals like zinc and nickel, which may explain some of these protective properties. tandfonline.com
Furthermore, certain defensins play crucial roles in plant development and sexual reproduction. nih.govnih.gov They are often expressed in reproductive tissues such as flowers and seeds, where they not only provide protection but may also participate in signaling processes. nih.gov While a direct role for Tk-AMP-D4 in these non-antimicrobial processes has not been specifically investigated, its presence in seeds as part of the Triticum kiharae defensin family suggests a potential function in protecting the embryo and supporting early seedling development.
Immunomodulatory Functions in Host Defense Models (e.g., Chemoattractant Properties, Modulation of Pro-inflammatory Responses)
Defensins, a class of host defense peptides, are recognized for their significant immunomodulatory functions that extend beyond direct antimicrobial action. nih.govnih.gov While specific studies on the immunomodulatory properties of the plant-derived Defensin Tk-AMP-D4 in host defense models are not extensively detailed in current research, the broader defensin family exhibits well-documented roles in orchestrating immune responses. mdpi.comfrontiersin.org These peptides act as endogenous "alarmins," signaling danger and mobilizing both innate and adaptive immunity. frontiersin.org Their functions include attracting immune cells to sites of infection and modulating inflammatory pathways. nih.govmdpi.com
Chemoattractant Properties:
A primary immunomodulatory role of defensins is their ability to act as chemoattractants, recruiting various immune cells to sites of inflammation or infection. nih.govmdpi.com This is a crucial step in initiating a robust immune response. Human α- and β-defensins have been shown to induce the migration of key leukocytes. For instance, α-defensins like Human Neutrophil Peptide 1 (HNP-1) can attract T-cells, monocytes, and immature dendritic cells. nih.govmdpi.com Similarly, human β-defensins (hBDs) are known to be potent chemoattractants for a range of immune cells, including memory T-cells, immature dendritic cells, and mast cells, often through interaction with chemokine receptors like CCR6 and CCR2. mdpi.comfrontiersin.org This recruitment helps to amplify the local immune response and efficiently clear pathogens. frontiersin.org
Table 1: Chemoattractant Properties of Defensins on Immune Cells
| Defensin Type | Target Immune Cell | Receptor Interaction (if known) | Reference |
| Human α-Defensins (e.g., HNP-1) | Monocytes, T-cells, Dendritic Cells | Gαi protein-coupled receptor | nih.govmdpi.com |
| Human β-Defensins (hBD1-3) | T-cells, Immature Dendritic Cells | CCR6, CCR2 | mdpi.com |
| Human β-Defensins | Mast Cells | Not specified | mdpi.com |
| Human β-Defensins | Macrophages | Gαi protein-coupled receptor | nih.gov |
Modulation of Pro-inflammatory Responses:
The role of defensins in regulating inflammation is complex and context-dependent. frontiersin.org They can exhibit both pro-inflammatory and anti-inflammatory activities. nih.gov In some settings, defensins can stimulate the production of pro-inflammatory cytokines, which are essential for activating and sustaining an immune defense. frontiersin.org For example, human β-defensins can induce the expression of IL-6 and IL-10 in keratinocytes. mdpi.com
Conversely, there is substantial evidence that defensins can suppress inflammatory responses, which is critical for preventing excessive tissue damage and maintaining immune homeostasis. nih.govfrontiersin.org Human β-defensin 3 (hBD3) has been shown to limit the production of pro-inflammatory cytokines in macrophages stimulated with Toll-like receptor 4 (TLR4) ligands like lipopolysaccharide (LPS). frontiersin.orgnih.gov This anti-inflammatory effect involves the inhibition of key signaling pathways such as those dependent on MyD88 and TRIF, leading to transcriptional repression of pro-inflammatory genes. nih.gov Similarly, α-defensins can block the release of the potent pro-inflammatory cytokine IL-1β from activated monocytes. nih.gov This dual functionality allows defensins to fine-tune the inflammatory response to a level appropriate for the specific threat. frontiersin.org
Table 2: Modulatory Effects of Defensins on Pro-inflammatory Mediators
| Defensin | Effect on Pro-inflammatory Mediators | Cellular Context | Mechanism | Reference |
| Human β-Defensins (hBD-2, -3, -4) | Stimulation of IL-6, IL-10, CCL2, etc. | Human Keratinocytes | Not specified | frontiersin.org |
| Human α-Defensins (HNP-1, HD5) | Inhibition of IL-1β release | LPS-activated Monocytes | May destabilize pro-IL-1β | nih.gov |
| Human β-Defensin 3 (hBD3) | Inhibition of pro-inflammatory cytokines | TLR4-stimulated Macrophages | Targets MyD88 and TRIF signaling pathways | frontiersin.orgnih.gov |
| DEFB123 (murine β-defensin) | Inhibition of LPS-induced effects | In vitro and in vivo models | Prevents LPS-mediated effects | nih.gov |
Role in Plant Stress Responses and Abiotic Tolerance
Plant defensins are a vital component of the plant's innate defense system against a wide array of pathogens. mdpi.comnih.gov While their antifungal and antibacterial activities are well-established, emerging research highlights their involvement in mediating responses to abiotic stresses, such as drought and salinity. nih.govfrontiersin.org this compound is a plant defensin isolated from the seeds of Triticum kiharae. nih.govcpu-bioinfor.org Although its specific functions in abiotic stress tolerance have not been fully elucidated, studies on other plant defensins provide a framework for its potential roles. frontiersin.org
The expression of plant defensin genes can be induced by various environmental challenges, indicating their role in broad-spectrum stress tolerance. frontiersin.orgslideshare.net Overexpression of certain defensin genes in transgenic plants has been shown to confer enhanced resistance to abiotic stress factors. A notable example is a defensin from chickpea (Cicer arietinum), designated Ca-AFP. When overexpressed in Arabidopsis thaliana, the Ca-AFP gene conferred significant tolerance to water-deficit stress. frontiersin.org The transgenic plants exhibited improved physiological characteristics compared to wild-type plants under stress conditions. These improvements included a higher germination rate, greater root length and biomass, reduced transpiration, and increased water use efficiency. frontiersin.org
At the molecular level, this enhanced tolerance was associated with better management of oxidative stress. The transgenic plants showed higher activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase, increased accumulation of protective solutes like proline, and reduced levels of membrane damage markers like ion leakage and malondialdehyde content. frontiersin.org These findings suggest that plant defensins can contribute to abiotic stress tolerance by protecting cellular structures and maintaining physiological functions under adverse conditions. While this compound is known for its antimicrobial properties, its structural similarity to other plant defensins suggests it may also play a role in the abiotic stress response of wheat. rsc.orgresearchgate.net
Table 3: Effects of Chickpea Defensin (Ca-AFP) Overexpression on Abiotic Stress Tolerance in Arabidopsis thaliana
| Parameter | Observation in Transgenic Plants under Water-Deficit Stress | Implication for Stress Tolerance | Reference |
| Physiological | |||
| Germination Rate | Higher than wild-type | Improved seedling establishment | frontiersin.org |
| Root Length & Biomass | Greater than wild-type | Enhanced water and nutrient uptake | frontiersin.org |
| Transpiration Rate | Reduced compared to wild-type | Water conservation | frontiersin.org |
| Water Use Efficiency (WUE) | Increased compared to wild-type | More efficient photosynthesis with less water loss | frontiersin.org |
| Biochemical | |||
| Antioxidant Enzyme Activity | Enhanced (Superoxide Dismutase, Catalase) | Reduced oxidative damage | frontiersin.org |
| Proline & Chlorophyll Content | Higher than wild-type | Osmoprotection and maintained photosynthesis | frontiersin.org |
| Ion Leakage & Malondialdehyde | Reduced compared to wild-type | Greater membrane integrity and less lipid peroxidation | frontiersin.org |
Biosynthesis and Post Translational Processing of Defensin Tk Amp D4
Analysis of Precursor Protein Architecture and Signal Peptide Cleavage
The biosynthesis of Tk-AMP-D4 begins with the translation of its corresponding gene into a prepropeptide. As a Class 1 defensin (B1577277), the precursor protein architecture is composed of two primary domains: an N-terminal signal peptide and the mature defensin domain. nih.govnih.govmdpi.com This structure is characteristic of defensins that are destined for secretion out of the cell.
The signal peptide is a short sequence of amino acids at the N-terminus of the precursor protein. nih.gov Its primary role is to act as a molecular "zip code," targeting the nascent polypeptide to the endoplasmic reticulum (ER), the entry point of the secretory pathway. mdpi.comsignalpeptide.de Signal peptides typically have a tripartite structure, including a hydrophobic core (h-region) that facilitates interaction with the protein translocation machinery of the ER membrane. signalpeptide.de
Once the precursor protein is directed to the ER, the signal peptide is cleaved off by a signal peptidase complex resident in the ER membrane. signalpeptide.dedtu.dk This proteolytic event is a critical step in maturation, releasing the now-mature defensin domain into the lumen of the ER. From there, the peptide proceeds through the secretory pathway for further processing and transport. mdpi.comnih.gov The cleavage process is highly specific, ensuring the precise N-terminus of the final, active defensin.
| Component of Precursor | Primary Function | Fate During Maturation |
|---|---|---|
| N-Terminal Signal Peptide | Targets the nascent protein to the Endoplasmic Reticulum (ER). mdpi.comnih.gov | Cleaved off by a signal peptidase within the ER. dtu.dk |
| Mature Defensin Domain | Constitutes the final, biologically active peptide after folding and disulfide bond formation. | Transits through the secretory pathway to its final destination. mdpi.com |
Cellular Localization and Secretion Pathways within the Host Organism
As a Class 1 defensin, the cellular journey of Tk-AMP-D4 is directed towards the outside of the cell. wikipedia.orgnih.gov After the precursor protein enters the endoplasmic reticulum and the signal peptide is removed, the mature defensin domain is correctly folded and its characteristic disulfide bridges are formed. This structural stabilization is essential for its biological activity. nih.gov
The properly folded defensin then transits from the ER to the Golgi apparatus, a central hub for sorting and packaging proteins for transport. ethz.ch Within the Golgi, the defensin is enclosed in transport vesicles that bud off and move towards the plasma membrane. These vesicles fuse with the plasma membrane, releasing their contents, including Tk-AMP-D4, into the extracellular space in a process known as exocytosis.
The final destination for many Class 1 defensins is the cell wall or the extracellular matrix. wikipedia.orgnih.gov This localization is strategic, as it places the antimicrobial peptide at the front line of defense, where it can encounter and act against invading pathogens before they can breach the cell membrane. nih.gov Given that Tk-AMP-D4 was isolated from seeds, it is likely constitutively expressed and secreted into the extracellular spaces of seed tissues, serving as a pre-formed defense mechanism to protect the seed from microbial attack during dormancy and germination. nih.govmdpi.com
Evolutionary Biology and Phylogenetics of Defensin Tk Amp D4
Phylogenetic Relationships within the Plant Defensin (B1577277) Superfamily
The defensin protein family is vast and has been classified into two major superfamilies, the cis-defensins and the trans-defensins, which are believed to have arisen from different evolutionary origins through convergent evolution. frontiersin.orgoup.com Plant defensins, including Tk-AMP-D4, belong to the larger cis-defensin superfamily, which also encompasses defensins from insects and fungi. figshare.comapsnet.orgapsnet.org This classification is based on structural and sequence analysis, particularly the orientation of disulfide bonds. oup.comfigshare.com Cis-defensins are characterized by a cysteine-stabilized α-helix and β-sheet (CSαβ) fold. figshare.comapsnet.org
Phylogenetic analyses based on sequence similarity divide plant defensins into numerous distinct groups or clades. nih.govresearchgate.net For instance, a maximum-likelihood phylogenetic analysis of 139 plant defensins clustered them into eighteen separate groups. nih.govresearchgate.net Defensins from the Poaceae family, such as those from rice and maize, tend to cluster together, distinct from the defensins of dicot plants like Arabidopsis. researchgate.net This grouping suggests that while the core defensin structure is ancient, significant diversification occurred after the divergence of major plant lineages. apsnet.org
Evolutionary Trajectories of Defensin Genes within the Poaceae (Grass) Family
The Poaceae family, which includes critical agricultural crops like wheat, rice, maize, and sorghum, possesses a diverse and species-specific repertoire of defensin-like (DEFL) genes. mdpi.comias.ac.in The number of DEFL sequences varies significantly among grass species; for example, maize, sorghum, and rice genomes are particularly rich in these genes, while species like Brachypodium distachyon have fewer. mdpi.com This variation is partly linked to genome size and ploidy levels. mdpi.com
In polyploid wheat species, a positive correlation exists between the number of DEFL genes and the ploidy level. mdpi.com Furthermore, sequence comparisons reveal high similarity and even identity between the defensins of polyploid wheats and those of their diploid subgenome donors, such as Aegilops tauschii and Triticum urartu. mdpi.com This indicates that the defensin repertoire in polyploid wheat is a direct inheritance from its ancestors. Phylogenetic analysis confirms that sugarcane defensins group clearly with those from other members of the Poaceae family, reinforcing the idea of strong evolutionary conservation within this family. nih.gov Studies on the Paspalum genus also show that orthologous defensin genes in tetraploid species are more similar to each other than to those in related diploid species, supporting a single origin for the allotetraploids. nih.govresearchgate.net
Table 1: Number of Defensin-Like (DEFL) Genes in Select Grass Species
| Species | Clade/Subfamily | Number of DEFLs Identified | Reference |
|---|---|---|---|
| Zea mays (Maize) | Panicoideae | High | mdpi.com |
| Sorghum bicolor (Sorghum) | Panicoideae | High | mdpi.com |
| Oryza sativa (Rice) | Oryzoideae | >90 | mdpi.comias.ac.in |
| Triticum aestivum (Wheat) | Pooideae | High (Polyploid) | mdpi.com |
| Brachypodium distachyon | Pooideae | Low | mdpi.com |
Gene Duplication and Diversification Events Shaping Defensin Repertoires
The expansion and diversification of the defensin gene family in plants are primarily driven by gene duplication events. nih.govbiorxiv.org These events occur through two main mechanisms: tandem duplications, where genes are duplicated locally in the genome, and large-scale or segmental duplications, which involve larger chromosomal regions. apsnet.orgias.ac.in In grass genomes, both tandem and segmental duplications have been identified as key evolutionary forces. ias.ac.in For example, in maize and rice, tandem duplications are thought to contribute to increased transcript levels and functional diversification. ias.ac.in Similarly, analysis of the grapevine genome revealed several clusters of defensin genes that likely evolved through local duplications. apsnet.org
Following duplication, the newly formed gene copies can follow different evolutionary paths. biorxiv.org One copy might accumulate mutations and become a non-functional pseudogene (pseudogenization), or it could evolve a new function (neofunctionalization). nih.govbiorxiv.org Alternatively, the two copies can partition the original functions of the ancestral gene (subfunctionalization). biorxiv.org This process of duplication followed by diversification allows for the rapid evolution of the immune system, enabling plants to respond to a constantly changing array of pathogens. nih.govnih.gov This evolutionary pattern, often described as a "birth-and-death" model, is common for multigene families involved in host defense. plos.org
Analysis of Conserved and Variable Regions Across Orthologous and Paralogous Defensins
In stark contrast to the conserved cysteine scaffold, the regions or "loops" connecting the cysteine residues are highly variable. figshare.comnih.gov This sequence diversity within the loops is the primary source of the functional specificity of different defensins. nih.gov Even a single amino acid change in these variable regions can alter the spectrum of antimicrobial activity. nih.gov Another conserved feature identified in many plant defensins is the γ-core motif (GXCX3-9C), located in a loop region, which is known to be essential for the antifungal activity of many defensins. apsnet.orgapsnet.org The N-terminal region contains another conserved motif known as the α-core. nih.gov This combination of a conserved structural core with hypervariable functional loops allows the defensin family to maintain its fundamental defensive role while adapting to new pathogenic threats.
Table 2: Summary of Conserved and Variable Regions in Plant Defensins
| Region | Conservation Level | Description / Function | Reference |
|---|---|---|---|
| Cysteine Scaffold (CSαβ motif) | Highly Conserved | 8 cysteine residues forming 4 disulfide bonds; maintains the core 3D structure. | figshare.comapsnet.org |
| Inter-cysteine Loops | Highly Variable | Amino acid sequences between cysteines; determine functional specificity and activity spectrum. | figshare.comnih.gov |
| γ-core motif (GXCX3-9C) | Conserved | Located in a variable loop; crucial for antifungal activity. | apsnet.orgapsnet.org |
| α-core motif | Conserved | Located in the N-terminal region. | nih.gov |
Deep Evolutionary Origins and Ancestral Links of Defensin Families
The evolutionary history of defensins extends deep into the history of eukaryotes, but their distribution is patchy, suggesting repeated gene loss in multiple lineages. nih.govlatrobe.edu.au As previously noted, defensins are divided into two superfamilies, cis- and trans-defensins, which are thought to have evolved independently from two separate ancestral folds. oup.comnih.govlatrobe.edu.au The structural and functional similarities between them are considered a remarkable example of convergent evolution. oup.comnih.gov
Plant defensins are part of the ancient cis-defensin lineage. biorxiv.orgbiorxiv.org In contrast, vertebrate defensins (α-, β-, and θ-defensins) belong to the trans-defensin superfamily. frontiersin.org Phylogenetic studies suggest that vertebrate β-defensins, considered the oldest type of vertebrate defensin, likely evolved from an ancestral gene found in invertebrates known as a "big defensin". frontiersin.orgresearchgate.netnih.gov Big defensins, which have been identified in organisms like mollusks and horseshoe crabs, contain a C-terminal domain that is structurally similar to β-defensins, but also possess an additional N-terminal domain that was lost during the evolution of their vertebrate counterparts. researchgate.netnih.govasm.org The α-defensins found in mammals are believed to have evolved later from β-defensins after the divergence of mammals from other vertebrates. physiology.orgphysiology.org This complex history, involving at least two independent origins followed by extensive diversification and gene loss, highlights the dynamic nature of this crucial family of defense proteins.
Advanced Research Methodologies and Experimental Approaches
Recombinant Expression Systems and Peptide Engineering for Tk-AMP-D4 Analogs
The production of Defensin (B1577277) Tk-AMP-D4 and its analogs for research and potential applications often relies on recombinant expression systems. These systems allow for the generation of larger quantities of the peptide than what can be typically isolated from its natural source, Triticum kiharae (a type of wheat). cusabio.comrsc.org Yeast, such as Pichia pastoris, is a common host for expressing plant defensins due to its ability to perform post-translational modifications and secrete the folded peptide, which simplifies purification. cusabio.com The gene sequence for Tk-AMP-D4 is synthesized and cloned into an expression vector, which is then introduced into the host organism. The host then produces the recombinant peptide. cusabio.com
Peptide engineering involves modifying the amino acid sequence of Tk-AMP-D4 to create analogs with enhanced properties, such as increased antimicrobial potency, broader spectrum of activity, or improved stability. nih.gov This can involve substituting specific amino acids to alter the peptide's charge, hydrophobicity, or amphipathicity. frontiersin.org For instance, replacing certain residues with lysine (B10760008) or arginine can increase the net positive charge, potentially enhancing its interaction with negatively charged bacterial membranes. nih.gov Another strategy is the creation of D-amino acid analogs, where the naturally occurring L-amino acids are replaced by their mirror images. nih.gov This can significantly increase the peptide's resistance to degradation by proteases, a major hurdle for the therapeutic use of peptides. frontiersin.orgnih.gov
Site-Directed Mutagenesis and Truncation Studies for Structure-Function Analysis
Site-directed mutagenesis is a powerful technique used to understand the contribution of individual amino acid residues to the function of Tk-AMP-D4. bioke.comnih.gov By systematically replacing specific amino acids and observing the effect on antimicrobial activity, researchers can identify key residues or "hotspots" critical for its function. nih.govresearchgate.net For example, mutating the cysteine residues would likely disrupt the disulfide bridges that are crucial for the defensin's characteristic three-dimensional fold, leading to a loss of activity. mdpi.com Similarly, altering charged or hydrophobic residues can provide insights into their roles in membrane interaction and permeabilization. frontiersin.org
Truncation studies involve creating shorter versions of Tk-AMP-D4 by removing amino acids from either the N-terminus or C-terminus. science.gov These studies help to determine the minimal portion of the peptide required for its antimicrobial activity. It has been observed in other antimicrobial peptides that a certain length is often necessary to span the bacterial membrane and exert its effect. nih.gov By comparing the activity of truncated peptides to the full-length version, researchers can delineate the boundaries of the active domain and understand the function of different regions of the peptide.
Table 1: Examples of Site-Directed Mutagenesis and Truncation Approaches
| Modification Type | Target Region/Residue | Purpose | Potential Outcome |
| Site-Directed Mutagenesis | Cysteine Residues | Investigate the role of disulfide bonds in structural stability. | Disruption of 3D structure and loss of activity. |
| Site-Directed Mutagenesis | Positively Charged Residues (e.g., Arginine, Lysine) | Determine the importance of electrostatic interactions with microbial membranes. | Altered antimicrobial potency or specificity. |
| Truncation | N-terminus | Identify the essential N-terminal region for activity. | Loss or reduction of activity if the removed part is critical. |
| Truncation | C-terminus | Define the minimal active C-terminal sequence. | Identification of the core functional domain. |
Biophysical Techniques for Studying Peptide-Membrane Interactions (e.g., using Synthetic Lipid Vesicles)
Understanding how Tk-AMP-D4 interacts with and disrupts microbial membranes is fundamental to elucidating its mechanism of action. asm.orgnih.gov Biophysical techniques are essential tools for these investigations, often employing synthetic lipid vesicles (liposomes) as models for bacterial and fungal cell membranes. asm.orgdiva-portal.org These vesicles can be formulated with specific lipid compositions to mimic the membranes of target pathogens. asm.org
Several techniques are used to study these interactions:
Dye Leakage Assays: Liposomes are loaded with a fluorescent dye, such as calcein. asm.org The addition of Tk-AMP-D4, if it permeabilizes the membrane, causes the dye to leak out, resulting in a measurable change in fluorescence. asm.org This provides direct evidence of membrane disruption.
Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide (e.g., alpha-helix, beta-sheet) and how it changes upon interaction with lipid vesicles. ubc.ca Many antimicrobial peptides are unstructured in solution but adopt a defined conformation, often an amphipathic helix, when they bind to a membrane. nih.govnih.gov
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur when the peptide binds to the lipid vesicles. This allows for the determination of thermodynamic parameters of the interaction, such as binding affinity and stoichiometry. ubc.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the peptide when it is bound to micelles or lipid bilayers, revealing the specific amino acid residues that are in contact with the membrane. asm.orgubc.ca
Table 2: Biophysical Techniques for Peptide-Membrane Interaction Studies
| Technique | Information Gained | Experimental System |
| Dye Leakage Assay | Membrane permeabilization | Dye-loaded synthetic lipid vesicles |
| Circular Dichroism (CD) | Peptide secondary structure changes | Peptide in solution with lipid vesicles |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, thermodynamics | Titration of peptide into vesicle suspension |
| Nuclear Magnetic Resonance (NMR) | High-resolution peptide structure in a membrane-mimetic environment | Peptide with lipid micelles or bicelles |
| SAXS/SANS | Effects on lipid bilayer structure | Peptide and lipid vesicle mixtures |
Computational Biology and Bioinformatics in Defensin Research
Computational approaches are increasingly integral to the study of defensins like Tk-AMP-D4, complementing experimental work by providing predictive insights and guiding research directions. nih.gov
In the absence of an experimentally determined 3D structure for Tk-AMP-D4, homology modeling can be used to generate a theoretical model. nih.gov This technique uses the known structure of a related protein (a template) to predict the structure of the target sequence. yasara.orgnih.gov The quality of the model depends heavily on the sequence identity between the target and the template. frontiersin.org
Once a 3D model is obtained, molecular dynamics (MD) simulations can be performed. nih.govlabxing.com These simulations use the principles of classical mechanics to model the movements of atoms in the peptide and its surrounding environment (e.g., water or a lipid bilayer) over time. fu-berlin.de MD simulations can provide insights into:
The stability of the predicted 3D structure. nih.gov
The flexibility of different regions of the peptide. nih.gov
How the peptide interacts with and inserts into a model cell membrane at an atomic level. nih.gov
The conformational changes the peptide undergoes upon membrane binding.
Machine learning and other statistical methods are being developed to predict the antimicrobial activity of peptides directly from their amino acid sequence. nih.govnih.gov These models are trained on large datasets of peptides with known antimicrobial properties. nih.govfrontiersin.org For a new peptide like Tk-AMP-D4 or its engineered analogs, these tools can predict its potential efficacy, including its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe. nih.govacs.org Such predictive models can help to prioritize which novel peptide sequences should be synthesized and tested experimentally, saving time and resources. researchgate.net
Bioinformatics tools are crucial for the discovery of new defensins. rsc.orgmdpi.com Researchers can perform in silico (computer-based) screening of genomic and proteomic databases to identify sequences with homology to known defensins like Tk-AMP-D4. mdpi.com This process, often called sequence mining, involves searching for characteristic features of defensins, such as the conserved cysteine spacing pattern. mdpi.com By analyzing the genomes of various plants, especially grasses related to Triticum kiharae, it is possible to uncover a wealth of novel defensin-like sequences that can then be investigated for their potential antimicrobial activities. mdpi.com This approach expands the known repertoire of defensins and provides new candidates for the development of antimicrobial agents.
Predictive Modeling of Antimicrobial Activity and Specificity (e.g., Minimum Inhibitory Concentration prediction)
Gene Expression Analysis Techniques (e.g., RT-PCR, Transcriptome Analysis)
Understanding the functional roles of defensins like Tk-AMP-D4 necessitates a deep dive into their gene expression patterns under various conditions, particularly in response to pathogens. Advanced molecular biology techniques, primarily transcriptome analysis and Reverse Transcription Polymerase Chain Reaction (RT-PCR), have been instrumental in elucidating the regulatory dynamics of defensin genes in plants.
Transcriptome Analysis
Transcriptome analysis, particularly through high-throughput RNA sequencing (RNA-seq), provides a comprehensive snapshot of all gene activity in a cell or tissue at a specific moment. This powerful approach has been used to identify and quantify the expression of entire families of defensin genes in wheat and related species.
In a study on Triticum kiharae, the source of Tk-AMP-D4, RNA-seq was employed to explore the diversity of defensin-like (DEFL) genes and their role in induced resistance. nih.gov This research identified 143 DEFL genes, the majority of which were novel. By analyzing transcriptional changes, researchers demonstrated that specific sets of these genes were up- or down-regulated in response to the fungus Fusarium oxysporum and elicitors from a non-pathogenic fungal strain. nih.gov This highlights the complex transcriptional regulation of the defensin family in response to different stimuli. For instance, the study found that elicitors alone up-regulated a set of 24 DEFL genes. Following a challenge with F. oxysporum, an additional 22 DEFL genes showed enhanced expression in seedlings displaying induced resistance. nih.gov
Another comparative transcriptome study using Affymetrix GeneChip Wheat Genome Arrays examined developing grains of two wheat genotypes with different mineral content levels. semanticscholar.org This analysis identified significant differential expression of several defensin transcripts, including Tk-AMP-D4, between the two genotypes at various stages of development. semanticscholar.org These findings suggest that in addition to their role in pathogen defense, defensins may be involved in other physiological processes like mineral accumulation. semanticscholar.org
Table 1: Differential Expression of Defensin Transcripts in Two Wheat Genotypes
This table shows the log2 fold change in the expression of defensin genes in the high-mineral wheat genotype (IITR26) compared to the low-mineral genotype (WL711) at 14 and 28 days after anthesis (DAA). A positive value indicates higher expression in the IITR26 genotype.
Source: Adapted from Kumar et al., 2014. semanticscholar.org
| Probe Set ID | Gene Annotation | Log2 Fold Change (14 DAA) | Log2 Fold Change (28 DAA) |
|---|---|---|---|
| Ta.9936.1.S1_at | Defensin Tk-AMP-D4 | 24.03 | 22.20 |
| Ta.9936.1.S1_at | Defensin Tk-AMP-D5 | 23.33 | 20.57 |
| Ta.4031.1.S1_at | Defensin | 22.69 | 20.06 |
| TaAffx.4219.1.S1_at | Defensin | 2.14 | 20.53 |
RT-PCR and Quantitative RT-PCR (qRT-PCR)
Reverse Transcription PCR is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. Quantitative RT-PCR (qRT-PCR) further allows for the precise measurement of the amount of a specific transcript. This method is often used to validate the results obtained from broader transcriptome analyses and to study the expression of specific genes with high accuracy. plos.org
For example, in a study on rice (Oryza sativa), qRT-PCR was used to analyze the gene expression patterns of two defensins, OsDEF7 and OsDEF8. The study confirmed that upon infection with the pathogenic bacterium Xanthomonas oryzae pv. oryzae, both defensin genes were significantly upregulated in the leaves eight days after infection, supporting their role in pathogen defense. nih.govchula.ac.th The reliability of RNA-seq data is frequently confirmed by performing qRT-PCR on a selection of differentially expressed genes, where a consistent trend between the two methods indicates the accuracy of the transcriptome-wide analysis. plos.org
The combination of transcriptome profiling to discover candidate genes and qRT-PCR to validate and quantify their expression provides a robust framework for understanding the role of defensins like Tk-AMP-D4 in plant defense and development. plos.org
Table 2: Summary of Gene Expression Analysis Techniques for Plant Defensins
This table outlines the application and findings of key gene expression analysis techniques in the study of plant defensins.
| Technique | Application | Key Findings | Relevant Species Studied |
|---|---|---|---|
| Transcriptome Analysis (RNA-seq) | Global profiling of defensin-like (DEFL) genes. | Identified 143 DEFL genes; revealed specific sets of up- and down-regulated genes in response to fungal pathogens and elicitors. nih.gov | Triticum kiharae nih.gov |
| Microarray Analysis | Comparative transcriptional profiling during grain development. | Tk-AMP-D4 and other defensins were differentially expressed in wheat genotypes with contrasting mineral content. semanticscholar.org | Triticum aestivum semanticscholar.org |
| Quantitative RT-PCR (qRT-PCR) | Validation and quantification of specific defensin gene expression. | Confirmed upregulation of defensin genes in leaves following bacterial infection. nih.gov | Oryza sativa nih.gov |
Theoretical and Research Applications of Defensin Tk Amp D4
Potential in Crop Protection Strategies Against Plant Pathogens and Pests
Plant defensins are a crucial part of the innate immune system in plants, offering a first line of defense against a wide array of pathogens. nih.gov The expression of these peptides can be constitutive in vital organs like seeds or induced by pathogen attack or injury. mdpi.com Research has demonstrated that the overexpression of defensin (B1577277) genes in transgenic plants can lead to enhanced resistance against fungal pathogens. nih.gov This suggests a significant potential for Defensin Tk-AMP-D4 in developing crop protection strategies.
The primary mechanism of action for many plant defensins is their antifungal activity. frontiersin.org They are known to inhibit the growth of a broad range of fungi, which are significant contributors to crop loss worldwide. mdpi.comfrontiersin.org The introduction of genes encoding for defensins like Tk-AMP-D4 into susceptible crop varieties could confer durable resistance, reducing the reliance on chemical fungicides.
Beyond fungi, some plant defensins also exhibit inhibitory activity against insects, specifically by targeting insect amylases. nih.gov This dual functionality against both microbial pathogens and insect pests makes this compound a particularly attractive candidate for comprehensive crop protection strategies. The development of transgenic crops expressing Tk-AMP-D4 could provide a multi-faceted defense mechanism, leading to more resilient and productive agricultural systems.
Development of Bio-Inspired Fungicides and Broad-Spectrum Antimicrobial Agents
The rise of fungal resistance to conventional single-site chemical fungicides has created an urgent need for new antifungal agents with novel modes of action. nih.govpnnl.gov Plant defensins, including Tk-AMP-D4, with their multi-site mechanisms of action, are promising templates for the design of a new generation of bio-inspired fungicides. nih.govnih.gov These peptides often exhibit potent activity against a wide range of fungal pathogens. researchgate.net
Research into defensin-derived peptides has shown that even truncated versions containing the functionally active γ-core motif can exhibit potent antifungal properties. nih.govnih.govbiorxiv.org For instance, a 17-amino acid peptide derived from the plant defensin MtDef4 demonstrated robust preventative and curative suppression of grey mould disease. pnnl.gov This peptide, GMA4CG_V6, acts through multiple mechanisms, including plasma membrane disruption and binding to essential phosphoinositides. nih.govpnnl.govnih.gov Such findings suggest that Tk-AMP-D4 could serve as a blueprint for developing similar short, effective, and potentially more economical biofungicides.
The broad-spectrum antimicrobial activity of defensins is a key characteristic that makes them valuable for therapeutic development. nih.govnih.gov They are effective against not only fungi but also bacteria. nih.gov This wide range of activity stems from their ability to target fundamental components of microbial cells, such as the cell membrane. jabonline.in The development of antimicrobial agents based on Tk-AMP-D4 could therefore offer solutions for a variety of infectious diseases in both agriculture and potentially human health.
Rational Peptide Design and Optimization for Enhanced Efficacy and Stability
Rational design and peptide engineering offer powerful tools to enhance the natural properties of defensins like Tk-AMP-D4. nih.gov This process involves using structural and bioinformatic approaches to predict and create peptide sequences with improved antimicrobial activity, stability, and target specificity. nih.govrsc.org Key physicochemical properties such as amino acid composition, net positive charge, and hydrophobicity can be systematically modified to optimize peptide performance. nih.gov
One of the primary goals of rational design is to overcome the limitations of natural peptides, which can include susceptibility to proteolytic degradation and potential toxicity. nih.govresearchgate.net By incorporating non-natural or D-amino acids, researchers can create peptides with increased stability in biological environments. nih.gov Furthermore, computational tools and algorithms can predict the structure-activity relationship of new peptide sequences, enabling the de novo design of AMPs with desired characteristics. nih.gov
For instance, machine learning-assisted rational design has been successfully used to develop a novel antibacterial peptide, IK-16-1, based on β-defensins, which exhibits significant antimicrobial activity with good safety profiles. researchgate.net This approach allows for rapid screening and reduces development costs. researchgate.net Applying similar methodologies to Tk-AMP-D4 could lead to the creation of optimized derivatives with superior efficacy and stability for various applications, from agricultural fungicides to therapeutic agents.
Host-Directed Therapy Concepts in Relevant Model Organisms
Host-directed therapies (HDTs) represent an emerging strategy to combat infectious diseases by modulating the host's immune response rather than directly targeting the pathogen. nih.gov This approach can help prevent the development of antibiotic resistance. nih.gov Defensins and other host defense peptides (HDPs) are central to this concept due to their dual role as antimicrobial agents and immunomodulators. frontiersin.orgjmb.or.kr They can influence both innate and adaptive immune responses. jmb.or.krnih.gov
In non-human infection models, HDPs have been shown to selectively alter innate immune pathways in response to pathogens and modify the subsequent adaptive immune environment. jmb.or.kr For example, β-defensins are known to be chemotactic for T-lymphocytes and immature dendritic cells, effectively recruiting key immune cells to the site of infection. frontiersin.org The immunomodulatory activities of defensins can lead to the amplification of the host's natural defense mechanisms. frontiersin.org
Research in animal models has confirmed that AMPs can act as adjuvants, enhancing the immune response at non-toxic concentrations. acs.org The potential of Tk-AMP-D4 and its derivatives in host-directed therapy lies in their ability to not only directly inhibit pathogens but also to stimulate and guide the host's own immune system for a more effective and sustained response. Further studies in relevant animal models are crucial to explore this therapeutic potential fully.
Broader Scientific Implications for Understanding Innate Immunity and Host Defense Mechanisms
The study of defensins like Tk-AMP-D4 provides profound insights into the fundamental principles of innate immunity and host defense across different kingdoms of life. nih.govnih.gov Defensins are an ancient and widespread family of peptides, found in plants, insects, and mammals, highlighting their evolutionary significance in host protection. nih.gov
In plants, defensins are integral to the innate immune system, providing a rapid and effective response against invading pathogens. researchgate.net Their mechanisms of action, which often involve membrane disruption and interaction with specific molecular targets, offer a window into the co-evolutionary arms race between hosts and pathogens. frontiersin.orgbiorxiv.org
In animals, HDPs, including defensins, are crucial components of the first line of defense. hycultbiotech.comresearchgate.net They not only possess direct antimicrobial activity but also play complex roles in modulating inflammation and bridging the innate and adaptive immune systems. frontiersin.orgjmb.or.kr By studying the structure, function, and regulation of diverse defensins such as Tk-AMP-D4, scientists can unravel the intricate networks that govern host-pathogen interactions and identify new strategies for bolstering immune responses against a wide range of threats.
Conclusion and Future Research Perspectives
Summary of Key Academic Findings on Defensin (B1577277) Tk-AMP-D4 Research
Defensin Tk-AMP-D4 is a member of the plant defensin family of antimicrobial peptides (AMPs), isolated from the seeds of Triticum kiharae. nih.govresearchgate.net Plant defensins are recognized as a crucial component of the innate immune system in plants, providing a first line of defense against a variety of pathogens. tandfonline.comnih.gov Research has identified Tk-AMP-D4 as one of at least eight related defensins from T. kiharae, collectively referred to as the Tk-AMP-D group. nih.govresearchgate.net
Key academic findings have centered on the peptide's basic biochemical characterization and initial functional screening. Tk-AMP-D4 is a relatively small peptide, composed of 45 amino acid residues. nih.gov Like many defensins, it is cationic, carrying a net positive charge of +3 at a neutral pH, a feature often associated with the antimicrobial activity of such peptides through interaction with negatively charged microbial membranes. nih.govfrontiersin.org Sequence analysis of the Tk-AMP-D family reveals a high degree of homology, with the most significant variations occurring in the C-terminal region of the molecules. researchgate.net
Initial bioassays have provided preliminary insights into the functional profile of Tk-AMP-D4. It has been reported to possess antimicrobial and antifungal properties. rsc.org However, its activity appears to be specific and perhaps limited; one study characterized its antifungal activity against Fusarium graminearum and Fusarium verticillioides as weak, being effective only at concentrations below 30 µg/ml. uniprot.org The same study noted no significant activity against other fungal species such as Bipolaris cinerea and Fusarium culmorum. uniprot.org This suggests a narrow spectrum of action, a common trait among some plant defensins which can exhibit high specificity towards certain pathogens. mdpi.com
| Property | Finding | Source(s) |
| Origin | Isolated from seeds of Triticum kiharae (Wheat) | nih.gov, researchgate.net |
| Classification | Plant Defensin, Tk-AMP-D Group I | researchgate.net |
| Size | 45 amino acid residues | nih.gov |
| Charge (pH 7.0) | +3 | nih.gov |
| Antifungal Activity | Weak activity against F. graminearum and F. verticillioides; No reported activity against A. consortiale, B. cinerea, H. sativum, F. culmorum, C. graminicola, D. maydis | uniprot.org |
| Structural Family | Belongs to a family of closely related peptides with high sequence homology, especially in the N-terminal region. | researchgate.net |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its initial characterization, research on this compound is still in its nascent stages, with significant knowledge gaps hindering a full understanding of its biological role and potential applications.
Detailed Mechanism of Action: While the cationic nature of Tk-AMP-D4 suggests a likely interaction with microbial cell membranes, the precise molecular mechanism of its antifungal activity remains unelucidated. It is unknown whether it acts by causing membrane permeabilization, inhibiting cell wall synthesis, or interacting with specific intracellular targets, all of which are mechanisms observed in other plant defensins. nih.govcigb.edu.cu
Three-Dimensional Structure: A high-resolution 3D structure of Tk-AMP-D4 has not been determined. Although it is presumed to adopt the conserved cysteine-stabilized αβ (CSαβ) fold common to all plant defensins, specific structural details of its loops and surface charge distribution are unknown. nih.govnih.gov Such structural data is critical for understanding its specific, yet weak, interaction with certain fungal pathogens and for guiding future protein engineering efforts.
Spectrum of Biological Activity: The full range of Tk-AMP-D4's biological activities is largely unexplored. Research has primarily focused on its antifungal properties. Its potential antibacterial activity, antiviral effects, or enzymatic inhibitory functions (e.g., against proteases or α-amylases), which are activities reported for other plant defensins, have not been thoroughly investigated. nih.govnih.gov
Role in Plant Physiology: The function of Tk-AMP-D4 within its native host, Triticum kiharae, is not fully understood beyond a presumed role in defense. Some plant defensins are known to be involved in regulating plant growth, development, and responses to abiotic stresses, but no such roles have been investigated for Tk-AMP-D4. tandfonline.com
Genetic Regulation: The gene encoding Tk-AMP-D4 and the regulatory pathways that control its expression in response to pathogen attack or environmental stress have not been identified. Understanding its genetic regulation is fundamental to harnessing its potential in transgenic plants.
Emerging Trends in Defensin Research and Methodological Advancements
The broader field of defensin research is dynamic, with emerging trends and new methodologies that could be applied to accelerate the study of Tk-AMP-D4.
Computational and Machine Learning Approaches: Machine learning (ML) and other computational tools are increasingly used for the large-scale, in-silico identification and classification of new defensins from genomic and transcriptomic data. nih.gov These methods can predict the antimicrobial potential and even the family or subfamily of a peptide from its sequence alone, offering a rapid screening method before undertaking more resource-intensive experimental validation. nih.gov
Advanced Structural Biology: Advances in nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are enabling the detailed structural characterization of plant defensins and their complexes with microbial membrane components. nih.gov This provides unprecedented insight into the molecular basis of their antimicrobial action.
Protein Engineering and Synthetic Biology: There is a growing trend in engineering defensins to enhance their properties. Researchers are modifying sequences to improve antimicrobial potency, broaden the activity spectrum, and increase stability. frontiersin.orgfrontiersin.org For instance, studies have focused on modifying defensins to improve their digestibility, a key regulatory requirement for their use in transgenic crops, without compromising their antifungal activity. frontiersin.org Furthermore, synthetic biology approaches allow for the production of novel or chimeric defensins with tailored functionalities. frontiersin.org
Omics-Based Functional Analysis: The integration of genomics, proteomics, and metabolomics is providing a more holistic view of the role of defensins in the plant's defense network. This systems-level approach can help elucidate the complex signaling pathways that regulate defensin expression and their interplay with other defense molecules. frontiersin.org
Long-Term Research Vision for Tk-AMP-D4 and Plant Defensins in Biotechnology and Basic Science
The long-term vision for Tk-AMP-D4 is intrinsically linked to the broader goals for plant defensin research, spanning both fundamental science and applied biotechnology.
For Tk-AMP-D4 , the immediate research vision should focus on closing the knowledge gaps identified above. This includes determining its 3D structure, elucidating its specific mechanism of action, and exploring its full spectrum of biological activity. A key long-term goal would be to understand why its activity is limited compared to other defensins and whether its structure could be engineered to create a more potent and broad-spectrum antimicrobial agent.
In the wider context of plant defensins , the long-term vision is multifaceted:
Biotechnology and Agriculture: The primary goal is to leverage defensins to develop new strategies for crop protection. This includes the creation of transgenic plants with enhanced, durable resistance to a wide range of fungal and bacterial pathogens. nih.govfrontiersin.org The development of defensin-based biopesticides presents an eco-friendly alternative to chemical fungicides, contributing to more sustainable agricultural practices. mdpi.comcigb.edu.cu A major research thrust will be to overcome challenges such as ensuring peptide stability and bioavailability in field conditions and meeting strict regulatory standards for transgenic products. frontiersin.org
Basic Science: A fundamental long-term goal is to fully map the diversity and evolutionary history of the defensin family across the plant kingdom. This involves understanding how this single, conserved structural fold (the CSαβ motif) has been adapted through evolution to perform such a wide array of functions, from antimicrobial defense to developmental regulation. nih.govresearchgate.net
Medical and Pharmaceutical Applications: An exciting and expanding research avenue is the exploration of plant defensins as templates for new human therapeutics. Their potential as antibacterial, antifungal, and even anticancer agents is being increasingly recognized. nih.govfrontiersin.org The long-term vision includes designing defensin-derived peptides that are potent against drug-resistant pathogens while exhibiting low toxicity to human cells, potentially leading to a new class of antibiotics.
Q & A
Q. What are the primary methodologies for isolating Defensin Tk-AMP-D4 from Triticum kiharae seeds, and how do they ensure peptide integrity?
this compound is isolated using acidic extraction followed by multistep chromatography (e.g., ion-exchange, size-exclusion) to purify the peptide while preserving its structural and functional properties . Validation methods such as MALDI-TOF or LC-QTOF mass spectrometry confirm purity and molecular weight, with comparisons to known defensin sequences .
Q. What structural features of this compound contribute to its antimicrobial activity?
The peptide’s β-sheet-rich tertiary structure, stabilized by disulfide bonds, enables membrane disruption in pathogens. Computational modeling (e.g., molecular dynamics simulations) and circular dichroism (CD) spectroscopy are used to analyze structure-function relationships. Mutagenesis studies can identify critical residues for activity .
Q. How does this compound’s mechanism of action differ from other plant defensins?
Comparative studies using fluorescence microscopy and liposome leakage assays reveal its specificity for fungal ergosterol-containing membranes. Contrasting it with defensins like Rs-AFP2 (radish) or NaD1 (tobacco) highlights differences in lipid-binding domains and pore-forming kinetics .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s efficacy against drug-resistant pathogens while minimizing cytotoxicity?
Use in vitro models (e.g., mammalian cell lines) with standardized cytotoxicity assays (MTT or LDH release) alongside antimicrobial susceptibility testing (CLSI guidelines). Include positive controls (e.g., amphotericin B) and statistical analysis (ANOVA with post-hoc tests) to validate dose-dependent effects .
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies may arise from variations in pathogen strains, peptide purity, or assay conditions. Systematic meta-analyses with PRISMA guidelines and sensitivity testing under controlled parameters (e.g., pH, ionic strength) can clarify confounding factors .
Q. How can synergistic effects between this compound and conventional antibiotics be rigorously tested?
Apply checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5). Use fractional inhibitory concentration (FIC) models and confocal imaging to visualize combined effects on biofilm disruption. Include controls for antibiotic resistance induction .
Q. What bioinformatics tools are optimal for predicting this compound’s interactions with host cells or microbial targets?
Use AlphaFold2 for structural predictions, molecular docking (AutoDock Vina) for ligand interactions, and genomic databases (UniProt, NCBI) for homology comparisons. Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Q. How should researchers address reproducibility challenges in this compound studies?
Adhere to FAIR data principles: publish raw datasets (e.g., proteomics, MIC values) in repositories like PRIDE or Zenodo. Document experimental protocols in detail, including buffer compositions and instrument calibration steps. Peer-reviewed pre-registration of studies enhances transparency .
Methodological Guidance
- Data Management : Follow DMP guidelines (e.g., NIH or ERC standards) to specify data types (quantitative MICs, spectral data), storage formats, and public access plans .
- Statistical Rigor : Use power analysis to determine sample sizes and apply error bars (standard deviation) in graphs. Address outliers with Grubbs’ test or robust statistical models .
- Ethical Compliance : Obtain institutional approval for pathogen handling and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
